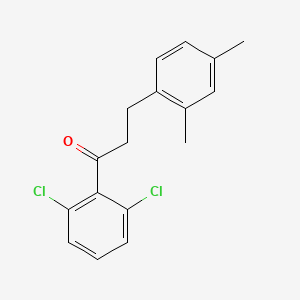

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Description

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a halogenated aromatic ketone with the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.2 g/mol . Its IUPAC name is 1-(2,6-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one, reflecting its structural features: a propiophenone backbone substituted with two chlorine atoms at the 2' and 6' positions of the phenyl ring and a 2,4-dimethylphenyl group at the third carbon of the propane chain (Fig. 1). This compound is commercially available as an advanced pharmaceutical intermediate (API) and is synthesized by specialized manufacturers like VLC Lifesciences .

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)17-14(18)4-3-5-15(17)19/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTAMZOEAQUDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644711 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-62-2 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dichlorobenzoyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

Temperature: 0-5°C initially, then gradually increased to room temperature.

Solvent: Anhydrous dichloromethane or chloroform.

Catalyst: Aluminum chloride (AlCl3).

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 2,4-dimethylbenzene to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2’,6’-dichloro-3-(2,4-dimethylphenyl)benzoic acid.

Reduction: Formation of 2’,6’-dichloro-3-(2,4-dimethylphenyl)propanol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Structural Insights :

- Chlorine Position: The number and position of chlorine atoms significantly influence reactivity and electronic properties.

- Aromatic Substituents : Methyl groups (e.g., 2,4-dimethylphenyl vs. 3,4-dimethylphenyl) enhance lipophilicity (higher LogP), while methoxy groups increase polarity (e.g., PSA of 26.30 for the 3-methoxyphenyl analog) .

Physicochemical Properties

- Lipophilicity: The LogP value of 2',6'-dichloro-3-(2,4-dimethylphenyl)propiophenone is estimated to be ~5.4, comparable to its 2',4'-dichloro-2,6-dimethylphenyl analog (LogP: 5.42) . This high lipophilicity suggests strong membrane permeability, advantageous in drug delivery.

Biological Activity

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound belonging to the diaryl ketone class. Its unique structure, characterized by two aromatic rings connected by a carbonyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C17H15Cl2O

- Molecular Weight : 320.21 g/mol

- Structure : The compound features two chlorine atoms at the 2' and 6' positions of the aromatic ring and a 2,4-dimethylphenyl group attached to the propiophenone moiety.

Biological Activity Overview

Research indicates that 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Effects : Some derivatives within the diaryl ketone class have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular signaling and proliferation.

The biological activity of 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is likely mediated through multiple mechanisms:

- Enzyme Interaction : The carbonyl group in the compound can participate in nucleophilic addition reactions, influencing enzyme activity and metabolic processes.

- Cell Membrane Interaction : The hydrophobic character imparted by the aromatic rings enhances its ability to interact with biological membranes, potentially altering membrane dynamics and cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of diaryl ketones similar to 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone:

-

Anticancer Activity :

- A study demonstrated that diaryl ketones exhibit selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentrations for inducing apoptosis .

- Another investigation into related compounds found significant inhibition of cell growth in colon cancer cells, suggesting a potential mechanism involving apoptosis induction via caspase activation .

- Antimicrobial Efficacy :

-

Enzyme Inhibition Studies :

- Studies exploring enzyme inhibition revealed that diaryl ketones can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This inhibition could lead to anti-inflammatory effects relevant to conditions such as arthritis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.